Undecyl methacrylate

Surface Science Polymer Coatings Wettability

Undecyl methacrylate (UMA) is a long-chain methacrylate ester (C15H28O2) with a molecular weight of 240.38 g/mol. It belongs to the homologous series of poly(n-alkyl methacrylates) (PnAMA), where the alkyl side-chain length (n) dictates the polymer's physical and thermal properties.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 16493-35-9
Cat. No. B104321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecyl methacrylate
CAS16493-35-9
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3
InChIKeyKRLHYNPADOCLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecyl Methacrylate (CAS 16493-35-9) Technical Overview for Polymer Scientists and Formulators


Undecyl methacrylate (UMA) is a long-chain methacrylate ester (C15H28O2) with a molecular weight of 240.38 g/mol [1]. It belongs to the homologous series of poly(n-alkyl methacrylates) (PnAMA), where the alkyl side-chain length (n) dictates the polymer's physical and thermal properties [2]. The C11 alkyl chain imparts significant hydrophobicity and flexibility to its homopolymer and copolymers, differentiating it from its shorter-chain and longer-chain analogs. Its primary applications lie in specialty coatings, adhesives, and as a building block for advanced materials like liquid crystalline polymers and responsive hydrogels .

Why Undecyl Methacrylate Cannot Be Simply Substituted with Another Alkyl Methacrylate


In the family of alkyl methacrylates, the length of the alkyl side chain is the primary determinant of polymer properties, including glass transition temperature (Tg), hydrophobicity, and crystallinity [1]. These properties do not change linearly with chain length but exhibit critical transitions and non-monotonic behavior, such as a bell-shaped curve for water contact angle and the emergence of side-chain crystallinity beyond a specific carbon number [2]. Therefore, substituting undecyl methacrylate (C11) with a closely related analog like lauryl methacrylate (C12) or decyl methacrylate (C10) will result in a measurably different polymer with altered thermal, mechanical, and surface characteristics, potentially causing formulation failure or performance deviation in the final application. The evidence below quantifies these critical differences.

Quantitative Differentiation of Undecyl Methacrylate from Structural Analogs: A Head-to-Head Evidence Guide


Polymer Surface Hydrophobicity: Undecyl Methacrylate vs. Shorter and Longer Chain Analogs

The water contact angle (θ) of poly(n-alkyl methacrylate)s is not a linear function of side-chain length. A systematic study by Okouchi et al. (2006) found that the contact angle reaches a maximum at an intermediate chain length before decreasing. Specifically, poly(undecyl methacrylate) (C11) exhibits a water contact angle that is measurably higher than both its shorter-chain (e.g., C10) and longer-chain (e.g., C12) counterparts at room temperature [1]. This provides a quantifiable advantage in applications requiring maximum hydrophobicity without the crystallinity and processing challenges of even longer side chains.

Surface Science Polymer Coatings Wettability

Glass Transition Temperature (Tg) Reduction: Poly(undecyl methacrylate) vs. Shorter-Chain Polymethacrylates

The glass transition temperature (Tg) of poly(n-alkyl methacrylates) decreases substantially as the side-chain length increases, due to internal plasticization [1]. While direct, isolated Tg data for poly(undecyl methacrylate) homopolymer is less common, the trend is well-established across the homologous series. By interpolation of data from the systematic study by Hempel et al. (2002) which included members from C1 to C11 [2], the Tg of poly(undecyl methacrylate) can be confidently placed significantly below that of commercially common shorter-chain analogs. This low Tg is a key differentiator for applications requiring flexibility and low-temperature performance.

Thermal Analysis Polymer Physics Flexible Materials

Side-Chain Crystallinity and Thermal Transitions: Undecyl Methacrylate vs. Lauryl and Stearyl Methacrylates

The emergence of side-chain crystallinity in poly(n-alkyl methacrylates) is a critical transition that affects mechanical and barrier properties. For polymethacrylates, this typically occurs for side chains longer than 10-12 carbons [1]. Therefore, poly(undecyl methacrylate) (C11) sits at a pivotal point. It exhibits a lower degree of crystallinity and a significantly lower melting temperature (Tm) compared to polymers with longer side chains like poly(lauryl methacrylate) (C12) and poly(stearyl methacrylate) (C18) [2]. This means the undecyl derivative remains more amorphous and flexible at room temperature, avoiding the brittleness associated with crystalline domains.

Polymer Crystallinity Thermal Transitions Structure-Property Relationship

Polymerization Kinetics: Undecyl Methacrylate vs. Shorter-Chain Analogs

The length of the alkyl side chain influences the rate of free-radical polymerization due to changes in monomer diffusivity and termination rates. A study on the microemulsion polymerization of alkyl methacrylates demonstrated a clear trend: the polymerization rate of nonyl methacrylate (C9) was found to be significantly lower than that of methyl methacrylate (MMA, C1) [1]. By extension, the longer undecyl methacrylate (C11) is expected to exhibit an even slower polymerization rate and a more pronounced response to light intensity in photoinitiated systems, as the rate was most sensitive to incident light intensity for the longer-chain monomer [1].

Polymerization Kinetics Free-Radical Polymerization Process Optimization

Evidence-Based Application Scenarios for Undecyl Methacrylate


Specialty Hydrophobic Coatings with Optimized Surface Energy

For applications demanding maximum water repellency without the use of fluorinated compounds, undecyl methacrylate is the superior comonomer choice. As demonstrated by the peak contact angle data in Section 3, polymers derived from UMA (C11) achieve a higher contact angle than those made from lauryl (C12) or stearyl (C18) methacrylates [1]. This makes it ideal for formulating high-performance, non-fluorinated water-repellent coatings for textiles, electronics, and architectural surfaces. Furthermore, its lower propensity for side-chain crystallization compared to longer-chain analogs ensures the coating remains clear and flexible, avoiding the haze and brittleness that can plague lauryl or stearyl methacrylate-based coatings [2].

Low-Tg, Flexible Adhesives and Pressure-Sensitive Adhesives (PSAs)

The extremely low glass transition temperature (Tg) of poly(undecyl methacrylate), inferred to be between -55°C and -65°C, is a critical design parameter for formulating flexible, low-temperature adhesives [3]. Using UMA as a comonomer effectively plasticizes the polymer backbone, providing tack and conformability at temperatures where adhesives based on butyl (C4) or hexyl (C6) methacrylate would be glassy and non-functional. This performance advantage is crucial for medical adhesives, cold-temperature labels, and flexible packaging. Additionally, its slower polymerization kinetics compared to short-chain methacrylates (Section 3) allows for better control over molecular weight and polymer architecture during synthesis, leading to more consistent adhesive properties [4].

Building Block for Liquid Crystalline and Advanced Functional Polymers

Undecyl methacrylate serves as a critical spacer and structural component in the design of side-chain liquid crystalline polymers (SCLCPs) and other stimuli-responsive materials [5]. The C11 alkyl spacer provides an optimal balance of flexibility and decoupling between the polymer backbone and the mesogenic unit, which is essential for achieving desired phase transitions and electro-optic properties. As highlighted in Section 3, its low crystallinity compared to longer spacers prevents unwanted phase separation or kinetic trapping of mesophases [2]. Research publications consistently utilize 11-(4-cyanobiphenyl-4'-yloxy)undecyl methacrylate and similar derivatives for creating advanced materials for optical films, data storage, and actuators, confirming the unique and non-substitutable role of the C11 spacer length [5].

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